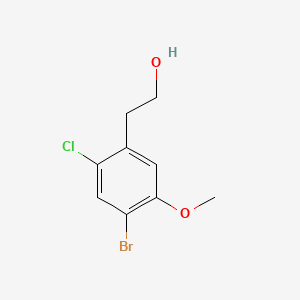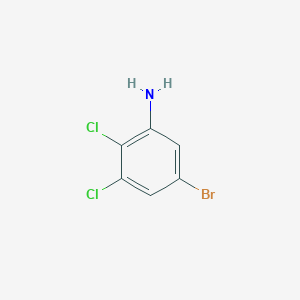
5-Bromo-2,3-dichloroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2,3-dichloroaniline is an organic compound that belongs to the class of halogenated anilines It is characterized by the presence of bromine and chlorine atoms attached to an aniline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-dichloroaniline typically involves the bromination and chlorination of aniline derivatives. One common method includes the bromination of 2,3-dichloroaniline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane . The reaction is usually carried out under controlled temperature conditions to ensure the selective substitution of the bromine atom.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. The use of advanced reactors and continuous flow systems can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
5-Bromo-2,3-dichloroaniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted anilines, while oxidation can produce quinones or other oxidized derivatives .
科学研究应用
5-Bromo-2,3-dichloroaniline has several applications in scientific research:
作用机制
The mechanism of action of 5-Bromo-2,3-dichloroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact pathways and molecular targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
2,3-Dichloroaniline: Similar in structure but lacks the bromine atom.
2,4-Dichloroaniline: Another isomer with chlorine atoms at different positions.
3,4-Dichloroaniline: Differently substituted aniline with chlorine atoms at the 3 and 4 positions.
Uniqueness
5-Bromo-2,3-dichloroaniline is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties.
属性
分子式 |
C6H4BrCl2N |
|---|---|
分子量 |
240.91 g/mol |
IUPAC 名称 |
5-bromo-2,3-dichloroaniline |
InChI |
InChI=1S/C6H4BrCl2N/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2 |
InChI 键 |
YQKHCZHEROVCCA-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1N)Cl)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13922992.png)
![6-Bromo-2-(methoxymethyl)imidazo[1,2-a]pyridine](/img/structure/B13922994.png)
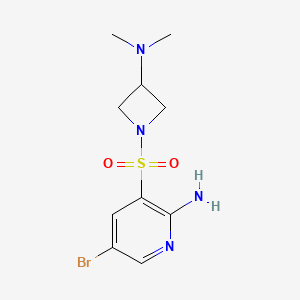
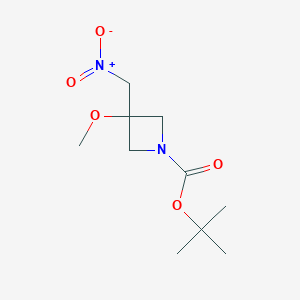
![4,6-Dichloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13923008.png)
![3-Pyridinecarboxylic acid, 6-[(2-amino-2-methylpropyl)amino]-, methyl ester](/img/structure/B13923011.png)

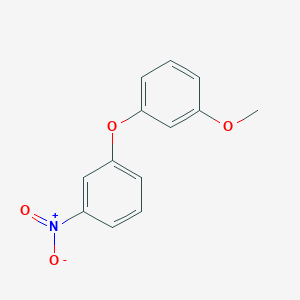
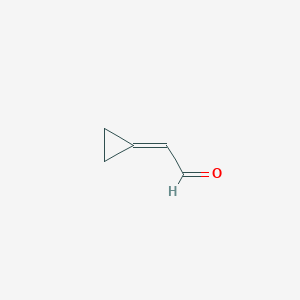
![Benzyl (2-(aminomethyl)spiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B13923063.png)

![2,6-Dibromospiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B13923081.png)
